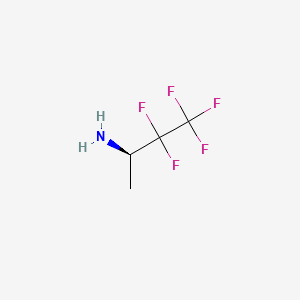
(R)-3,3,4,4,4-Pentafluorobutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3,4,4,4-Pentafluorobutan-2-amine is a fluorinated amine compound characterized by the presence of five fluorine atoms attached to a butane backbone. The compound’s unique structure imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,4,4,4-Pentafluorobutan-2-amine typically involves the fluorination of butane derivatives. One common method includes the reaction of 3,3,4,4,4-pentafluorobutan-2-one with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-3,3,4,4,4-Pentafluorobutan-2-amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
®-3,3,4,4,4-Pentafluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
®-3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ®-3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluorobutan-2-ol: A related compound with a hydroxyl group instead of an amine.
3,3,4,4,4-Pentafluorobutan-2-one: A ketone derivative with similar fluorination.
2,2,3,3,3-Pentafluoropropan-1-amine: Another fluorinated amine with a shorter carbon chain.
Uniqueness
®-3,3,4,4,4-Pentafluorobutan-2-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring high chemical stability and specific biological interactions.
Properties
Molecular Formula |
C4H6F5N |
|---|---|
Molecular Weight |
163.09 g/mol |
IUPAC Name |
(2R)-3,3,4,4,4-pentafluorobutan-2-amine |
InChI |
InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m1/s1 |
InChI Key |
RUEFEAYJKJRHIH-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(C(F)(F)F)(F)F)N |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















